molecular formula C22H42N8O7 B611483 Tripeptide-10 citrulline CAS No. 960531-53-7

Tripeptide-10 citrulline

Cat. No.: B611483
CAS No.: 960531-53-7
M. Wt: 530.63
InChI Key: GKPMARPRXONRJX-BWJWTDLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripeptide-10 citrulline, also known under the trade name Decorinyl, is a synthetic peptide designed to mimic the function of decorin, a naturally occurring protein in the skin. Decorin plays a crucial role in regulating collagen fibrillogenesis, which is the process of collagen fiber formation. This compound helps to improve the organization and stability of collagen fibers, thereby enhancing skin suppleness and resilience .

Scientific Research Applications

Tripeptide-10 citrulline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and the cosmetics industry.

Chemistry:

  • Used as a model peptide in studies of peptide synthesis and peptide bond formation.

Biology:

Medicine:

Cosmetics Industry:

Mechanism of Action

Tripeptide-10 Citrulline mimics decorin, improving collagen structures and restoring the skin’s suppleness and resiliency . Thanks to decorin-like action, it regulates the fibrillogenesis process and collagen fibril dimensions .

Safety and Hazards

Tripeptide-10 Citrulline is not currently on EWG’s Skin Deep Restricted or Unacceptable Lists . It has low hazard scores for cancer, allergies & immunotoxicity, and developmental and reproductive toxicity .

Future Directions

The spectrum of peptides in the field of cosmetics is continuously growing . Tripeptide-10 Citrulline, with its ability to mimic decorin and improve collagen structures, holds promise for future developments in anti-aging skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripeptide-10 citrulline is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is lysine-α-aspartic acid-isoleucine-citrulline. The synthesis involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tripeptide-10 citrulline primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the this compound itself. During hydrolysis, the peptide bonds can be broken down into individual amino acids .

Comparison with Similar Compounds

Uniqueness of Tripeptide-10 Citrulline: this compound is unique in its specific ability to mimic decorin and regulate collagen fibrillogenesis. This targeted action on collagen fiber organization sets it apart from other peptides that primarily focus on stimulating collagen production or providing antioxidant benefits .

Properties

IUPAC Name

(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N8O7/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37)/t12-,13-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMARPRXONRJX-BWJWTDLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960531-53-7
Record name Tripeptide-10 citrulline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960531537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPEPTIDE-10 CITRULLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2732R0E76W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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